1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE
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Overview
Description
1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE is a complex organic compound that features both indoline and pyrimidine moieties. The presence of these heterocyclic structures makes it a significant molecule in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE undergoes various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the fluorinated pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogenated pyrimidines and nucleophiles like amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole-2-carboxylic acid derivatives .
Scientific Research Applications
1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE involves its interaction with specific molecular targets. The indoline and pyrimidine moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety.
Pyrimidine Derivatives: Fluorouracil and cytosine are examples of pyrimidine-based compounds
Uniqueness: 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE is unique due to the combination of indoline and fluorinated pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-5-fluoropyrimidin-4-yl]-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c21-16-13-22-20(25-12-10-15-6-2-4-8-18(15)25)23-19(16)24-11-9-14-5-1-3-7-17(14)24/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFCEPEXOAEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC=C3F)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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